2-(5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-N-phenylacetamide
Overview
Description
2-(5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-N-phenylacetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
The synthesis of 2-(5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-N-phenylacetamide typically involves the formation of the oxadiazole ring followed by the introduction of the methoxyphenyl and phenylacetamide groups. One common synthetic route includes the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
2-(5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-N-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
2-(5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-N-phenylacetamide exerts its effects involves interactions with various molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The methoxyphenyl and phenylacetamide groups may enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
When compared to similar compounds, 2-(5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-N-phenylacetamide stands out due to its unique combination of functional groups and the stability of the oxadiazole ring. Similar compounds include:
- 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)-N-phenylacetamide
- 2-(5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-N-phenylacetamide
- 2-(5-(3-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl)-N-phenylacetamide
These compounds share the oxadiazole ring but differ in the substituents attached to the ring, which can significantly impact their chemical properties and applications.
Properties
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-14-9-5-6-12(10-14)17-19-15(20-23-17)11-16(21)18-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSSKORZRKEILG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)CC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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